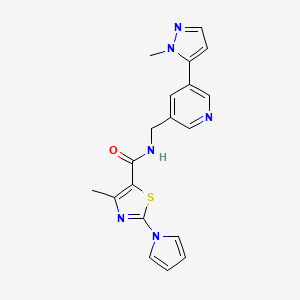
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as ABT-639, is a novel selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2005 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
T-type calcium channels are low-voltage-activated calcium channels that are involved in the regulation of neuronal excitability and neurotransmitter release. (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one selectively blocks these channels, which leads to a reduction in calcium influx and neurotransmitter release. This results in a decrease in neuronal excitability and can lead to analgesic and antiepileptic effects.
Biochemical and Physiological Effects:
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have antiepileptic effects in animal models of epilepsy. Additionally, (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been shown to reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is its high selectivity for T-type calcium channels. This allows for more precise modulation of neuronal activity without affecting other calcium channels. However, one limitation of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is its low solubility, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
1. Further studies on the potential therapeutic applications of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one in various diseases such as neuropathic pain, epilepsy, and hypertension.
2. Development of more soluble analogs of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one for easier administration in lab experiments.
3. Investigation of the long-term effects of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one on neuronal activity and calcium signaling.
4. Studies on the potential interactions of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one with other drugs and their effects on neuronal activity.
5. Investigation of the potential side effects of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one on other physiological systems.
Synthesemethoden
The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one involves a multistep process starting with the reaction of 2-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with potassium carbonate in ethanol to give the thiazole ring. Finally, the pyrrolidine moiety is introduced using 1-bromo-2-chloroethane and potassium carbonate in DMF.
Wissenschaftliche Forschungsanwendungen
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as hypertension, neuropathic pain, and epilepsy. It has been shown to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. Thus, (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has the potential to modulate neuronal activity and reduce pain and seizures.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJZKCKBZVXTD-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)






![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)

